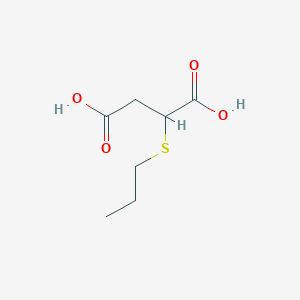
2-(Propylsulfanyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylsulfanyl)butanedioic acid is an organic compound that belongs to the class of butanedioic acids It is characterized by the presence of a propylsulfanyl group attached to the butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)butanedioic acid can be achieved through several methods. One common approach involves the reaction of butanedioic acid with propylthiol in the presence of a suitable catalyst. The reaction typically requires controlled conditions such as temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Propylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simple butanedioic acid without the propylsulfanyl group.
2-(Methylsulfanyl)butanedioic acid: Similar structure with a methylsulfanyl group instead of propylsulfanyl.
2-(Ethylsulfanyl)butanedioic acid: Contains an ethylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)butanedioic acid is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the propylsulfanyl functionality is desired.
Properties
CAS No. |
45015-91-6 |
|---|---|
Molecular Formula |
C7H12O4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-propylsulfanylbutanedioic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-3-12-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
VSXFXFSHZGLCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















